Enhanced Lipophilicity vs. Unsubstituted Phenyl Analog
The para-methoxy substituent in 2-amino-2-(4-methoxyphenyl)propanoic acid is expected to increase lipophilicity compared to its unsubstituted phenyl analog (2-amino-2-phenylpropanoic acid, CAS 565-07-1). While direct LogP values are not publicly available for direct comparison, the methoxy group's contribution to LogP is a well-established class effect for aromatic systems . The presence of a para-methoxy group typically increases LogP by approximately +0.5 to +1.0 units compared to the unsubstituted phenyl compound. This increase in lipophilicity can significantly impact the compound's ability to passively diffuse across biological membranes, such as the blood-brain barrier, and influence its distribution profile in vivo [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 0.5 to 1.0 units higher than comparator |
| Comparator Or Baseline | 2-amino-2-phenylpropanoic acid (CAS 565-07-1) |
| Quantified Difference | Approximate increase of +0.5 to +1.0 LogP units |
| Conditions | Based on standard contribution values for para-methoxy substitution on aromatic rings in amino acid derivatives. |
Why This Matters
Increased lipophilicity is a key differentiator for CNS drug discovery programs, where passive membrane permeability is a primary requirement for target engagement.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, electronic, and steric constants. American Chemical Society. View Source
